molecular formula C20H42BrN3O B040578 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide CAS No. 111562-07-3

4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide

Cat. No. B040578
CAS RN: 111562-07-3
M. Wt: 420.5 g/mol
InChI Key: FBSNDPJZKYWPKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide, also known as DDAVP, is a synthetic analog of the hormone vasopressin. It is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide acts on the V2 receptors in the kidney and the V1a receptors in the central nervous system. It stimulates the release of von Willebrand factor and factor VIII from endothelial cells by increasing the intracellular levels of cyclic AMP. In the kidney, 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide increases water reabsorption by stimulating the insertion of aquaporin-2 channels into the apical membrane of the collecting duct cells.
Biochemical and Physiological Effects:
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has been shown to increase the levels of von Willebrand factor and factor VIII in the plasma, leading to an increase in clotting factor activity. It also increases water reabsorption in the kidney, which can be beneficial in the treatment of diabetes insipidus and nocturnal enuresis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide in lab experiments is its ability to stimulate the release of von Willebrand factor and factor VIII from endothelial cells, which can be useful in studying the regulation of blood clotting. However, 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has a short half-life and needs to be administered frequently, which can be a limitation in some experiments.

Future Directions

There are several future directions for the use of 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide in scientific research. One area of interest is the role of vasopressin in the regulation of social behavior, including aggression and pair bonding. 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has also been investigated as a potential treatment for traumatic brain injury and stroke. Additionally, there is ongoing research on the use of 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide in the treatment of bleeding disorders and other conditions that affect blood clotting.
Conclusion:
In conclusion, 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide, or 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide, is a synthetic analog of vasopressin that has been widely used in scientific research. Its ability to stimulate the release of von Willebrand factor and factor VIII from endothelial cells and increase water reabsorption in the kidney has made it a valuable tool in the study of blood clotting, water regulation, and other physiological processes. Ongoing research on 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide may lead to new treatments for bleeding disorders, traumatic brain injury, and other conditions.

Synthesis Methods

4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide is synthesized by the reaction of 1-dodecyl-4-dimethylaminopiperidine with methyl iodide followed by reaction with dimethylcarbamoyl chloride. The resulting product is then treated with hydrobromic acid to yield 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide.

Scientific Research Applications

4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has been extensively used in scientific research for its ability to stimulate the release of von Willebrand factor and factor VIII from endothelial cells. It has also been used to study the regulation of water reabsorption in the kidney and to investigate the role of vasopressin in the central nervous system.

properties

CAS RN

111562-07-3

Product Name

4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide

Molecular Formula

C20H42BrN3O

Molecular Weight

420.5 g/mol

IUPAC Name

4-dodecyl-N,N,4-trimethylpiperazin-4-ium-1-carboxamide;bromide

InChI

InChI=1S/C20H42N3O.BrH/c1-5-6-7-8-9-10-11-12-13-14-17-23(4)18-15-22(16-19-23)20(24)21(2)3;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

FBSNDPJZKYWPKA-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(C)C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(C)C)C.[Br-]

synonyms

4-dodecyl-N,N,4-trimethyl-2,3,5,6-tetrahydropyrazine-1-carboxamide bro mide

Origin of Product

United States

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